![molecular formula C128H189F3N44O39S B3029616 (2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid CAS No. 72629-64-2](/img/structure/B3029616.png)
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C128H189F3N44O39S and its molecular weight is 3057.2 g/mol. The purity is usually 95%.
The exact mass of the compound g3-MSH Trifluoroacetate is 3056.3864929 g/mol and the complexity rating of the compound is 6830. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of g3-MSH Trifluoroacetate is the Melanocortin 3 Receptor (MC3R) . MC3R is a G-protein coupled receptor (GPCR) that is expressed on immune cells . Activation of MC3R leads to the attenuation of NF-kB function and reduced release of pro-inflammatory mediators such as IL-1, IL-6, and IL-8 . This receptor plays a crucial role in various physiological processes including skin pigmentation, steroidogenesis, energy balance, food intake, sexual behavior, and inflammation .
Mode of Action
g3-MSH Trifluoroacetate acts as an agonist at the MC3R . It binds to the receptor and activates it, leading to a series of intracellular events. The activation of MC3R leads to the attenuation of NF-kB function and a reduction in the release of pro-inflammatory mediators . This suggests that g3-MSH Trifluoroacetate may have anti-inflammatory effects.
Biochemical Pathways
The activation of MC3R by g3-MSH Trifluoroacetate affects the cAMP pathway . This pathway is involved in many cellular processes, including the regulation of glycogen, sugar, and lipid metabolism. In the context of MC3R activation, the cAMP pathway plays a role in attenuating inflammation by reducing the release of pro-inflammatory mediators .
Pharmacokinetics
Information on the pharmacokinetics of g3-MSH Trifluoroacetate is currently limited. Trifluoroacetic acid (tfa), a component of g3-msh trifluoroacetate, is known to be highly water-soluble . This suggests that g3-MSH Trifluoroacetate may also be highly water-soluble, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of MC3R by g3-MSH Trifluoroacetate leads to a reduction in the release of pro-inflammatory mediators . This suggests that g3-MSH Trifluoroacetate may have anti-inflammatory effects . Additionally, TFA, a component of g3-MSH Trifluoroacetate, has been found to cause mild liver hypertrophy in rats after repeated oral administration .
Action Environment
The action of g3-MSH Trifluoroacetate can be influenced by various environmental factors. For instance, TFA, a component of g3-MSH Trifluoroacetate, is highly stable in the environment and has been detected in various environmental settings, including rain, fog, and water bodies . This suggests that the action, efficacy, and stability of g3-MSH Trifluoroacetate could potentially be influenced by environmental factors such as pH and temperature .
生化学分析
Biochemical Properties
g3-MSH Trifluoroacetate is known to interact with Melanocortin 3 Receptors (MC3) expressed on immune cells . Activation of these receptors leads to attenuation of NF-kB function and reduced release of pro-inflammatory mediators (IL-1, IL-6, and IL-8) . This suggests that g3-MSH Trifluoroacetate plays a significant role in biochemical reactions, particularly in immune responses.
Cellular Effects
The effects of g3-MSH Trifluoroacetate on cells are primarily related to its interaction with MC3 receptors . By activating these receptors, g3-MSH Trifluoroacetate can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of g3-MSH Trifluoroacetate involves its binding to MC3 receptors . This binding leads to the activation of these receptors and subsequent attenuation of NF-kB function . This can result in changes in gene expression and cellular metabolism .
特性
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C126H188N44O37S.C2HF3O2/c1-62(2)100(120(204)149-51-93(178)144-52-94(179)151-64(5)102(186)152-65(6)103(187)160-80(122(206)207)34-35-91(128)176)169-98(183)56-148-108(192)87(57-171)166-118(202)89(59-173)168-119(203)90(60-174)167-117(201)88(58-172)155-97(182)55-147-107(191)85(47-92(129)177)164-112(196)76(27-17-38-140-124(132)133)156-109(193)75(26-16-37-139-123(130)131)153-95(180)53-146-106(190)81(43-66-20-10-8-11-21-66)161-110(194)77(28-18-39-141-125(134)135)158-116(200)86(48-99(184)185)165-114(198)83(45-69-49-143-74-25-15-14-24-72(69)74)163-111(195)78(29-19-40-142-126(136)137)157-113(197)82(44-67-22-12-9-13-23-67)162-115(199)84(46-70-50-138-61-150-70)154-96(181)54-145-105(189)79(36-41-208-7)159-121(205)101(63(3)4)170-104(188)73(127)42-68-30-32-71(175)33-31-68;3-2(4,5)1(6)7/h8-15,20-25,30-33,49-50,61-65,73,75-90,100-101,143,171-175H,16-19,26-29,34-48,51-60,127H2,1-7H3,(H2,128,176)(H2,129,177)(H,138,150)(H,144,178)(H,145,189)(H,146,190)(H,147,191)(H,148,192)(H,149,204)(H,151,179)(H,152,186)(H,153,180)(H,154,181)(H,155,182)(H,156,193)(H,157,197)(H,158,200)(H,159,205)(H,160,187)(H,161,194)(H,162,199)(H,163,195)(H,164,196)(H,165,198)(H,166,202)(H,167,201)(H,168,203)(H,169,183)(H,170,188)(H,184,185)(H,206,207)(H4,130,131,139)(H4,132,133,140)(H4,134,135,141)(H4,136,137,142);(H,6,7)/t64-,65-,73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,100-,101-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAQMTCDEBQWOG-UKHGIHDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(CCSC)NC(=O)C(C(C)C)NC(=O)C(CC6=CC=C(C=C6)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C128H189F3N44O39S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3057.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
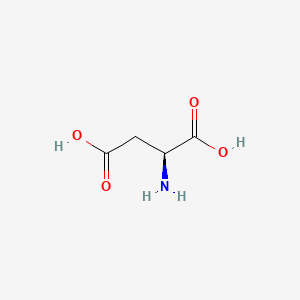

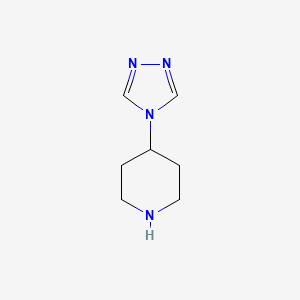

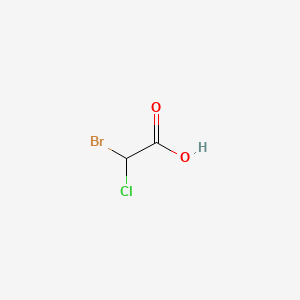
![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)
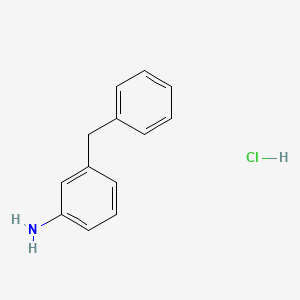
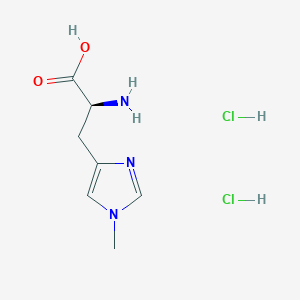

![[(2S,3S,5R,6R,8S)-3,6-dihydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate](/img/structure/B3029550.png)
![Imidazo[1,5-A]pyridin-8-amine](/img/structure/B3029552.png)



